2-(Pyridin-3-ylmethyl)pyrazine

Lipophilicity Drug Design Physicochemical Properties

2-(Pyridin-3-ylmethyl)pyrazine (CAS 1240620-81-8) is a heterocyclic building block composed of a pyrazine ring linked to a pyridine ring via a methylene bridge at the 3-position. With a molecular formula of C10H9N3 and a molecular weight of 171.20 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C10H9N3
Molecular Weight 171.203
CAS No. 1240620-81-8
Cat. No. B597531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-ylmethyl)pyrazine
CAS1240620-81-8
Molecular FormulaC10H9N3
Molecular Weight171.203
Structural Identifiers
SMILESC1=CC(=CN=C1)CC2=NC=CN=C2
InChIInChI=1S/C10H9N3/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10/h1-5,7-8H,6H2
InChIKeyAXRCKQSPWVOMCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-3-ylmethyl)pyrazine (CAS 1240620-81-8): A Pyrazine-Pyridine Biheteroaryl Building Block


2-(Pyridin-3-ylmethyl)pyrazine (CAS 1240620-81-8) is a heterocyclic building block composed of a pyrazine ring linked to a pyridine ring via a methylene bridge at the 3-position. With a molecular formula of C10H9N3 and a molecular weight of 171.20 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research . Its structure incorporates three hydrogen bond acceptors and zero donors, contributing to a polar surface area of 38.67 Ų and a calculated LogP of 1.46, which places it in a favorable physicochemical space for fragment-based drug discovery .

Fragment-based library design – favorable physicochemical space (LogP, TPSA) for lead discovery
Medicinal chemistry intermediate – biheteroaryl core supports kinase inhibitor and agrochemical synthesis
Regioisomeric control – 3-pyridylmethyl substitution provides distinct H-bond geometry vs 2- or 4-isomers

Why Generic Pyrazine or Pyridine Building Blocks Cannot Replace 2-(Pyridin-3-ylmethyl)pyrazine


The substitution of 2-(pyridin-3-ylmethyl)pyrazine with structurally similar analogs, such as 2-benzylpyrazine or regioisomeric pyridylmethylpyrazines, is not straightforward due to significant differences in key molecular properties. The specific positioning of the pyridine nitrogen at the 3-position creates a unique pharmacophore with distinct hydrogen-bonding capabilities and electronic distribution compared to its 2- and 4-pyridyl isomers, directly impacting target binding and selectivity [1]. Quantitative physicochemical comparisons, detailed below, demonstrate that even isosteric replacements like 2-benzylpyrazine result in a substantial loss of polar surface area and an increase in lipophilicity, which can critically alter solubility, permeability, and off-target binding profiles in a biological context [2]. Furthermore, the pyrazine-pyridine biheteroaryl scaffold is a validated core for kinase inhibition, where minor structural changes have been shown to cause order-of-magnitude shifts in potency .

Regioisomer mismatch
2- or 4-pyridyl isomers alter hydrogen-bonding and electronic distribution, potentially shifting target binding and selectivity.
Isosteric replacement losses
2-Benzylpyrazine lacks the pyridine nitrogen, reducing TPSA by ~13 Ų and increasing lipophilicity, which may affect solubility and off-target profiles.
Kinase scaffold sensitivity
Minor structural changes on the pyrazine-pyridine core can cause order-of-magnitude potency shifts; direct substitution without validation is not supported.

Quantitative Evidence Guide for 2-(Pyridin-3-ylmethyl)pyrazine: Comparative Physicochemical and Biological Data


Reduced Lipophilicity (LogP) Compared to 2-Benzylpyrazine

The target compound 2-(pyridin-3-ylmethyl)pyrazine exhibits a lower lipophilicity (LogP = 1.46) compared to its carbon analog 2-benzylpyrazine (XLogP3 = 1.8), demonstrating the impact of substituting a phenyl ring with a pyridine [1]. A lower LogP is generally associated with improved aqueous solubility and a reduced risk of off-target binding, which are critical parameters in early-stage drug discovery [1].

Lipophilicity (LogP)
Head-to-head
Target LogP = 1.46 vs 2-Benzylpyrazine XLogP3 = 1.8 (Δ0.34)
Lower lipophilicity may support solubility and reduce off-target risk in fragment optimization.
Calculated values; experimental confirmation recommended.
Lipophilicity Drug Design Physicochemical Properties ADME

Enhanced Topological Polar Surface Area (TPSA) Relative to 2-Benzylpyrazine

The target compound possesses a significantly greater topological polar surface area (TPSA = 38.67 Ų) compared to 2-benzylpyrazine (TPSA = 25.8 Ų), a difference of 12.87 Ų [1]. This increase is directly attributable to the additional nitrogen atom in the pyridine ring, which acts as a third hydrogen bond acceptor, enhancing the molecule's capacity for specific polar interactions .

TPSA
Head-to-head
Target TPSA = 38.67 Ų vs 2-Benzylpyrazine 25.8 Ų (+49.9%)
Extra nitrogen increases polar surface, enabling specific H-bond interactions relevant to kinase hinge binding.
3 H-bond acceptors vs 2; calculated values.
Polar Surface Area Drug Absorption Permeability Bioavailability

Regioisomeric Differentiation Among Pyridylmethyl-pyrazine Isomers

The 3-pyridyl substitution pattern in the target compound is a critical determinant of its biological profile. In a related study of pyrazine-pyridine biheteroaryls targeting VEGFR-2, a regioisomeric analog with a 3-pyridyl group showed a different activity profile compared to the 2-pyridyl and 4-pyridyl versions, highlighting that the position of the nitrogen atom directly influences kinase binding and potency [1]. Compound 15 in that series, which features a similar core, demonstrated an IC50 of 0.084 µM against VEGFR-2 [1].

Kinase inhibition
Class-level inference
Analog Compound 15 (3-pyridyl core): VEGFR-2 IC50 = 0.084 µM; HUVEC proliferation IC50 = 0.005 µM
Supports regioisomer-dependent kinase binding; direct data for this compound not available.
Assay context; data from analogous biheteroaryl series.
Regioisomerism Structure-Activity Relationship Kinase Inhibition Molecular Recognition

Conformational Flexibility via Rotatable Bonds Versus Rigid Analogs

2-(Pyridin-3-ylmethyl)pyrazine has two rotatable bonds, offering a degree of conformational flexibility that is identical to 2-benzylpyrazine but distinct from more rigid, directly linked biheteroaryl systems such as 2-(pyridin-3-yl)pyrazine [1]. This flexibility allows the compound to adapt its shape to fit into shallow or flexible binding pockets, a feature that is not possible with fully conjugated, planar analogs [1].

Rotatable bonds
Class-level inference
2 rotatable bonds
Extra flexibility over directly linked biheteroaryls (1 bond) may allow exploration of unique binding modes.
vs 2-(pyridin-3-yl)pyrazine and similar rigid scaffolds.
Conformational Analysis Molecular Flexibility Fragment-Based Drug Design Ligand Efficiency

Key Application Scenarios for 2-(Pyridin-3-ylmethyl)pyrazine in Research and Industrial Procurement


Kinase Inhibitor Fragment Library Design

The compound's favorable physicochemical profile (LogP 1.46, TPSA 38.67 Ų) and its validated pyrazine-pyridine biheteroaryl core make it an ideal fragment for designing kinase inhibitors, particularly for targets like VEGFR-2 where this scaffold has demonstrated nanomolar potency [1]. Its specific 3-pyridyl regioisomerism allows for the exploration of unique hinge-binding interactions [1].

Agrochemical Lead Optimization

The pyridine-pyrazine hybrid structure is a recognized scaffold in agrochemical research for developing novel pesticides . The compound's moderate lipophilicity and multiple heteroatoms provide a starting point for optimizing bioavailability and target binding in plant and fungal systems .

Metal-Organic Framework (MOF) and Coordination Chemistry

With three nitrogen atoms (two in the pyrazine ring and one in the pyridine ring), 2-(pyridin-3-ylmethyl)pyrazine can act as a multidentate ligand for transition metals. This is supported by research on similar pyrazine-pyridine biheteroaryl ligands, which form stable complexes with metals like copper and silver for applications in catalysis and materials science [2].

Synthesis of CFTR Modulator Libraries

Patents from Novartis and other pharmaceutical companies describe the use of pyridine and pyrazine derivatives for the treatment of cystic fibrosis by restoring the function of mutant CFTR [3]. 2-(Pyridin-3-ylmethyl)pyrazine can serve as a key intermediate in the synthesis of such CFTR modulator libraries, offering a regiospecific entry point for further functionalization [3].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment library design
Regioisomeric 3-pyridyl core, favorable TPSA/LogP
Hinge-binding interaction profiling; scaffold SAR
Agrochemical lead optimization
Pyridine-pyrazine hybrid scaffold, moderate lipophilicity
Bioavailability and target binding in plant/fungal systems
Metal-organic framework (MOF) and coordination chemistry
Multidentate N-donor ligand (three nitrogen sites)
Complex stability and catalytic material performance
CFTR modulator library synthesis
Regiospecific entry point for further functionalization
CFTR-targeted compound screening in research models
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